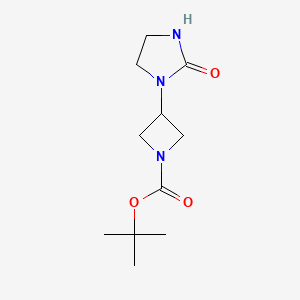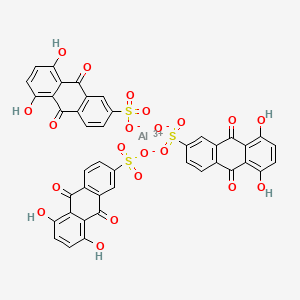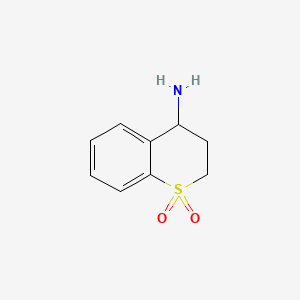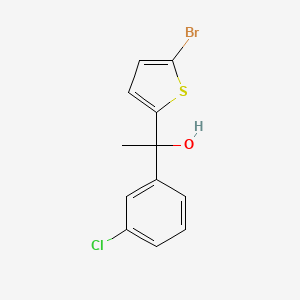
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is an organic compound that features a bromine atom, a fluorine atom, and a cyclobutylmethoxy group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the cyclobutylmethoxy group and the fluorine atom. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the design of inhibitors and probes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, while the cyclobutylmethoxy group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups.
2-Fluoro-3-bromopyridine: A fluorinated and brominated pyridine derivative.
3-Bromo-2-(2-chlorovinyl)benzothiophene: A polyhalogenated compound with distinct structural features.
Uniqueness
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the cyclobutylmethoxy group distinguishes it from other brominated and fluorinated compounds, potentially offering unique reactivity and applications.
Propiedades
Fórmula molecular |
C11H13BrFNO |
|---|---|
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
3-bromo-2-(cyclobutylmethoxy)-5-fluoroaniline |
InChI |
InChI=1S/C11H13BrFNO/c12-9-4-8(13)5-10(14)11(9)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2 |
Clave InChI |
QEPVBGMPNJJGTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)COC2=C(C=C(C=C2Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)

![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)




![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)



![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)

